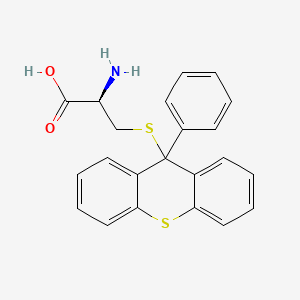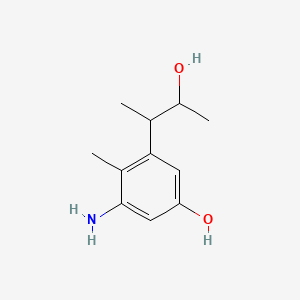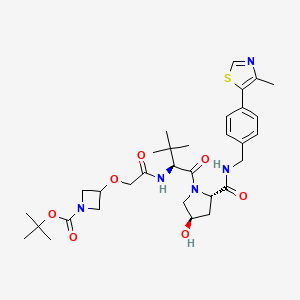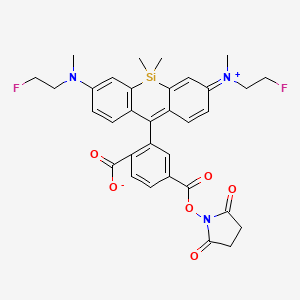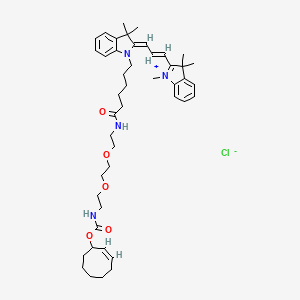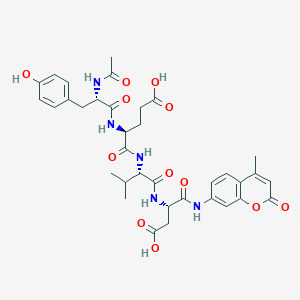
Ac-YEVD-AMC
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ac-YEVD-AMC, also known as N-acetyl-tyrosine-glutamic acid-valine-aspartic acid-7-amino-4-methylcoumarin, is a fluorogenic substrate specifically designed for caspase-1. Caspase-1 is a cysteine protease enzyme that plays a crucial role in inflammatory processes and programmed cell death (apoptosis). The compound consists of a small peptide sequence (YEVD) attached to a fluorogenic molecule, 7-amino-4-methylcoumarin (AMC), through an acetyl group (Ac). Upon cleavage by caspase-1, the highly fluorescent AMC molecule is released, allowing for the quantitative measurement of caspase activity .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ac-YEVD-AMC involves the solid-phase peptide synthesis (SPPS) method. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The general steps include:
Coupling: The amino acids are coupled to the resin-bound peptide chain using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Deprotection: The temporary protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail containing TFA, water, and scavengers like triisopropylsilane (TIS).
Purification: The crude peptide is purified using high-performance liquid chromatography (HPLC) to obtain the desired product with high purity
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and reproducibility. The final product is subjected to rigorous quality control measures, including mass spectrometry and HPLC, to ensure purity and consistency .
化学反応の分析
Types of Reactions
Ac-YEVD-AMC primarily undergoes enzymatic cleavage reactions. The key reaction is the cleavage of the peptide bond between valine and AMC by caspase-1, resulting in the release of the fluorescent AMC molecule .
Common Reagents and Conditions
Reagents: Caspase-1 enzyme, buffer solutions (e.g., phosphate-buffered saline), and reducing agents (e.g., dithiothreitol).
Conditions: The reactions are typically carried out at physiological pH (7.4) and temperature (37°C) to mimic biological conditions
Major Products
The major product formed from the cleavage reaction is the highly fluorescent 7-amino-4-methylcoumarin (AMC) molecule, which can be detected and quantified using fluorescence spectroscopy .
科学的研究の応用
Ac-YEVD-AMC is widely used in scientific research due to its specificity and sensitivity in detecting caspase-1 activity. Some key applications include:
Chemistry: Used as a tool to study enzyme kinetics and inhibitor screening.
Biology: Employed in apoptosis research to monitor caspase-1 activity in cell cultures and tissue samples.
Medicine: Utilized in drug discovery and development to identify potential therapeutic agents targeting caspase-1.
Industry: Applied in the development of diagnostic assays for inflammatory diseases and conditions involving dysregulated apoptosis
作用機序
The mechanism of action of Ac-YEVD-AMC involves its cleavage by caspase-1. Caspase-1 recognizes and binds to the YEVD peptide sequence, cleaving the peptide bond between valine and AMC. This cleavage releases the highly fluorescent AMC molecule, which can be detected using fluorescence spectroscopy. The increase in fluorescence intensity is directly proportional to the caspase-1 activity, allowing for quantitative measurement .
類似化合物との比較
Similar Compounds
Ac-DEVD-AMC: A fluorogenic substrate for caspase-3, another member of the caspase family involved in apoptosis.
Ac-LEHD-AMC: A fluorogenic substrate for caspase-9, which plays a role in the intrinsic pathway of apoptosis
Uniqueness of Ac-YEVD-AMC
This compound is unique due to its high specificity for caspase-1, making it an invaluable tool for studying inflammatory processes and apoptosis. Its ability to provide real-time, quantitative measurements of caspase-1 activity sets it apart from other substrates .
特性
分子式 |
C35H41N5O12 |
|---|---|
分子量 |
723.7 g/mol |
IUPAC名 |
(4S)-4-[[(2S)-2-acetamido-3-(4-hydroxyphenyl)propanoyl]amino]-5-[[(2S)-1-[[(2S)-3-carboxy-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C35H41N5O12/c1-17(2)31(35(51)39-26(16-29(45)46)33(49)37-21-7-10-23-18(3)13-30(47)52-27(23)15-21)40-32(48)24(11-12-28(43)44)38-34(50)25(36-19(4)41)14-20-5-8-22(42)9-6-20/h5-10,13,15,17,24-26,31,42H,11-12,14,16H2,1-4H3,(H,36,41)(H,37,49)(H,38,50)(H,39,51)(H,40,48)(H,43,44)(H,45,46)/t24-,25-,26-,31-/m0/s1 |
InChIキー |
GQCNHDNGOLXFDI-VIYORZMQSA-N |
異性体SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)C |
正規SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CC(=O)O)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


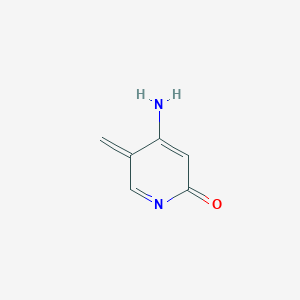
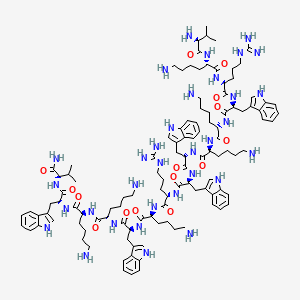

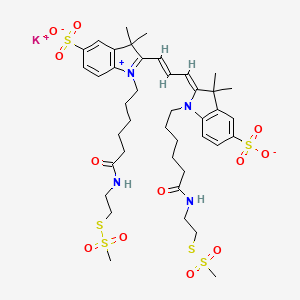
![N-methyl-N-[3-methyl-3-[6-(1-methylpyrazol-4-yl)pyrazolo[1,5-a]pyrazin-4-yl]oxycyclobutyl]prop-2-enamide](/img/structure/B12367742.png)
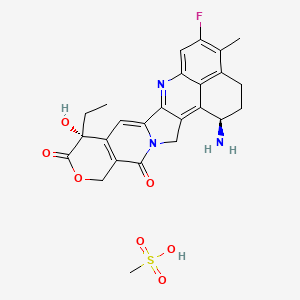
![1'-[2-hydroxy-2-(6-methyl-1H-indol-3-yl)ethyl]spiro[3,4-dihydrobenzo[h]chromene-2,4'-piperidine]-4-ol](/img/structure/B12367747.png)


